molecular formula C20H21N3O4 B5366313 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide

Cat. No. B5366313
M. Wt: 367.4 g/mol
InChI Key: ZXGMVPKJDFGZOY-UHFFFAOYSA-N
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Description

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide, also known as DMXAA, is a compound that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide is not fully understood, but it is thought to work by activating the immune system and inducing the production of cytokines. This leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the production of cytokines, such as TNF-α and IL-6, and to induce the activation of immune cells, such as macrophages and dendritic cells. In addition, it has been shown to inhibit the growth of blood vessels, which are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide in lab experiments is its ability to stimulate the immune system and induce the production of cytokines. This can be useful in studying the immune response to cancer and other diseases. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide. One area of interest is the development of new methods for synthesizing the compound, which could lead to more efficient production and lower costs. Another area of interest is the development of new formulations of this compound, such as nanoparticles, which could improve its delivery to cancer cells. Finally, there is interest in studying the combination of this compound with other drugs or therapies, which could enhance its anti-tumor effects.

Synthesis Methods

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide can be synthesized using a variety of methods, including the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3,4-dimethylbenzoyl chloride in the presence of a base. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide has been the subject of numerous scientific studies due to its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, it has been shown to have an effect on the immune system, stimulating the production of cytokines and other immune cells.

properties

IUPAC Name

N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-12-5-6-15(9-13(12)2)20(24)21-11-18-22-19(23-27-18)14-7-8-16(25-3)17(10-14)26-4/h5-10H,11H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGMVPKJDFGZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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